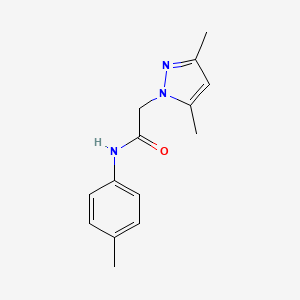![molecular formula C11H16N4O B7595236 1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)
1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one, also known as MPP, is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields. MPP is a piperidine derivative that has a unique chemical structure, making it an attractive compound for various research purposes. In
作用機序
1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one's mechanism of action is not fully understood, but it is believed to act on the central nervous system. This compound has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, this compound increases the levels of these neurotransmitters, leading to the enhancement of their activity in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in their activity. This effect has been linked to the compound's potential application in the treatment of depression, anxiety, and other mood disorders.
実験室実験の利点と制限
1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. It is a synthetic compound that may not accurately represent the effects of natural compounds. Additionally, this compound's potential application in drug development may be limited by its potential side effects and toxicity.
将来の方向性
There are several future directions for 1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one research. One area of research is the development of new drugs based on this compound's chemical structure. Another area of research is the investigation of this compound's potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound's potential application in the treatment of mood disorders and addiction is an area that requires further investigation.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields. Its unique chemical structure makes it an attractive compound for drug design and discovery. The compound's mechanism of action is well understood, and it has been extensively studied for its potential application in the treatment of various diseases. While this compound has several advantages for lab experiments, its potential side effects and toxicity may limit its application in drug development. However, this compound's potential application in various fields of research makes it an exciting compound for future investigation.
合成法
The synthesis of 1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one involves a multi-step process that starts with the reaction of 2-methyl-4,6-dioxypyrimidine with 2-amino-1-methylpiperidin-4-one. The reaction takes place in the presence of a base and a solvent, resulting in the formation of this compound. The purity of this compound can be further enhanced by recrystallization and purification techniques.
科学的研究の応用
1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one has been extensively studied for its potential application in various fields of research. One of the significant areas of research is the development of new drugs. This compound's unique chemical structure makes it a promising compound for drug design and discovery. It has been studied as a potential drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
1-methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-8-12-6-5-10(13-8)14-9-3-4-11(16)15(2)7-9/h5-6,9H,3-4,7H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOXSZQLXASHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCC(=O)N(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-thiazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595159.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)

![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)
![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)


![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)
![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)


![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)